Isoidide dinitrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoidide dinitrate is synthesized through the nitration of isosorbide, a derivative of sorbitol. The process involves the reaction of isosorbide with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the rate of nitration and prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactors where isosorbide is continuously fed into the reactor along with the nitrating agents. The reaction mixture is then neutralized, and the product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Isoidide dinitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form nitric oxide, which is a key intermediate in its mechanism of action.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Isosorbide mononitrate.
Substitution: Various substituted isosorbide derivatives depending on the nucleophile used.
Scientific Research Applications
Isoidide dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nitration reactions and the behavior of organic nitrates.
Biology: this compound is used in studies related to vascular biology and the mechanisms of vasodilation.
Mechanism of Action
Isoidide dinitrate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscles. The reduction in vascular resistance decreases the workload on the heart and improves blood flow .
Comparison with Similar Compounds
Nitroglycerin: Like isoidide dinitrate, nitroglycerin is an organic nitrate used for its vasodilatory properties.
Isosorbide Mononitrate: This compound is a metabolite of this compound and shares similar pharmacological properties but with a longer duration of action.
Amyl Nitrite: Another organic nitrate used for its vasodilatory effects, particularly in emergency situations like cyanide poisoning.
Uniqueness: this compound is unique in its balanced profile of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms, including oral tablets and transdermal patches, adds to its versatility .
Properties
CAS No. |
575-86-0 |
---|---|
Molecular Formula |
C6H8N2O8 |
Molecular Weight |
236.14 g/mol |
IUPAC Name |
[(3S,3aS,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
MOYKHGMNXAOIAT-UNTFVMJOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
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